molecular formula C8H7N5O2 B1529376 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 1339779-18-8

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No.: B1529376
CAS No.: 1339779-18-8
M. Wt: 205.17 g/mol
InChI Key: IMMFVWXLLCVTCP-UHFFFAOYSA-N
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Description

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound with the molecular formula C8H7N5O2 It is characterized by the presence of an amino group, a tetrazole ring, and a benzoic acid moiety

Biochemical Analysis

Biochemical Properties

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the tetrazole ring can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting or activating enzymatic reactions. Additionally, the amino group can participate in nucleophilic attacks, further modulating biochemical pathways. The benzoic acid moiety allows the compound to act as a substrate or inhibitor in metabolic processes, interacting with enzymes such as transferases and hydrolases .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. By altering the phosphorylation status of key proteins, this compound can impact cell proliferation, differentiation, and apoptosis. Furthermore, the compound can affect gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The tetrazole ring can bind to enzyme active sites, either inhibiting or activating their catalytic activity. This binding can occur through hydrogen bonding, electrostatic interactions, or hydrophobic effects. Additionally, the amino group can form covalent bonds with reactive residues in proteins, leading to enzyme inhibition or activation. The benzoic acid moiety can also participate in binding interactions, further modulating the compound’s effects. These interactions can result in changes in gene expression, enzyme activity, and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The tetrazole ring can mimic carboxylic acids, allowing the compound to participate in reactions catalyzed by transferases and hydrolases. Additionally, the amino group can undergo transamination reactions, further integrating the compound into metabolic networks. These interactions can influence metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carriers and ATP-binding cassette transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, where it exerts its effects. For instance, the tetrazole ring can interact with mitochondrial proteins, influencing mitochondrial function and energy production. Additionally, the amino group can undergo modifications, such as acetylation or phosphorylation, which regulate its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid framework. One common method involves the reaction of 5-amino-2-bromobenzoic acid with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of nitro-derivatives.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of acylated or sulfonated derivatives.

Scientific Research Applications

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-(1H-1,2,3-triazol-1-yl)benzoic acid
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid

Uniqueness

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

5-amino-2-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMFVWXLLCVTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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